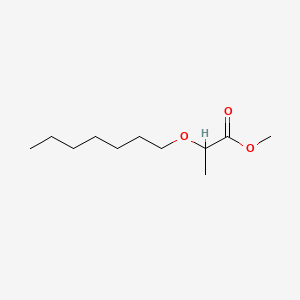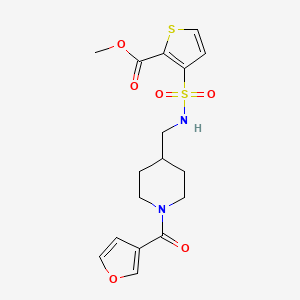
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, also known as THPPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. THPPU is a urea-based compound that has been synthesized through a multi-step process.
Applications De Recherche Scientifique
Hydrogel Formation and Material Properties
- Anion Tuning of Rheology and Gelation : Compounds similar to the one have been investigated for their ability to form hydrogels. For example, urea derivatives can form hydrogels in acidic conditions, with the gel's physical properties, such as morphology and rheology, being dependent on the anion identity. This finding illustrates the potential of urea derivatives in creating materials with tunable properties for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
- One-Pot Synthesis of Heterocycles : Research on urea and thiourea compounds has led to efficient synthetic pathways for creating heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, a one-pot synthesis of furano and pyrano pyrimidinones using poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) showcases the versatility of urea derivatives in organic synthesis (Ghorbani‐Vaghei et al., 2015).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : The detailed crystal structure analysis of compounds containing urea groups provides insights into their potential applications. For example, the crystal structure analysis of azimsulfuron, a sulfonylurea herbicide, can inform the design of new herbicides or other functional molecules with specific interactions and stability profiles (Jeon et al., 2015).
Anticancer Potential and Docking Analysis
- Potential Anti-Cancer Agents : Pyrazole derivatives, which share structural motifs with the compound , have been synthesized and analyzed for their electronic structure and physico-chemical properties. Docking studies suggest their potential as anti-cancer agents, highlighting the importance of such compounds in medicinal chemistry research (Thomas et al., 2019).
Environmental Applications
- Eco-Friendly Multicomponent Reactions : The use of urea as an organo-catalyst in the synthesis of densely functionalized heterocycles demonstrates the compound's role in promoting environmentally friendly chemical reactions. This approach aligns with the growing emphasis on sustainable chemistry practices (Brahmachari & Banerjee, 2014).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-11-3-7-21-8-4-11)18-10-12-14(17-6-5-16-12)13-2-1-9-22-13/h1-2,5-6,9,11H,3-4,7-8,10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLKFQGUPUSGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]imidazole](/img/structure/B2424243.png)

![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)

![N-(4-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424249.png)


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)




![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)